Nickel;silicon - 12035-57-3

Nickel;silicon

Catalog Number: EVT-1188497
CAS Number: 12035-57-3
Molecular Formula: NiSi
Molecular Weight: 86.778 g/mol
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Product Introduction

Source and Classification

Nickel silicide is classified as a metal silicide, which is a compound formed between silicon and a metal. It exists primarily in two forms: nickel monosilicide (NiSi) and nickel disilicide (NiSi₂). These compounds are essential in semiconductor technology, particularly in the fabrication of integrated circuits where they serve as contacts or interconnects due to their favorable electrical properties.

Synthesis Analysis

Nickel silicide can be synthesized through various methods:

  1. Thermal Reaction: This method involves depositing metallic nickel onto silicon substrates followed by thermal annealing. The thermal reaction facilitates the diffusion of nickel into silicon to form nickel silicide. For instance, nickel silicide films were formed on silicon-on-insulator substrates through this process, with specific temperatures and times influencing the phase and structure of the resulting silicide .
  2. Chemical Vapor Deposition: This technique allows for precise control over the deposition conditions, resulting in high-quality thin films of nickel silicide. The process typically involves the use of nickel carbonyl as a precursor gas, which decomposes at elevated temperatures to deposit nickel onto silicon substrates .
  3. Phase-Controlled Synthesis: Recent studies have focused on phase-controlled synthesis techniques that optimize the growth conditions to favor specific phases of nickel silicide (e.g., NiSi or NiSi₂) while minimizing silicon consumption and lowering reaction temperatures .
Molecular Structure Analysis

The molecular structure of nickel silicide varies depending on its phase:

  • Nickel Monosilicide (NiSi): This compound typically exhibits a tetragonal crystal structure with a space group of P4/nmm. The lattice parameters are approximately a=0.55 nma=0.55\text{ nm} and c=0.67 nmc=0.67\text{ nm}. The arrangement allows for strong metallic bonding between nickel atoms and silicon.
  • Nickel Disilicide (NiSi₂): This compound has a more complex structure characterized by a hexagonal crystal system. The lattice parameters are approximately a=0.56 nma=0.56\text{ nm} and c=0.59 nmc=0.59\text{ nm}. The structural differences result in distinct electronic properties that are advantageous for semiconductor applications .
Chemical Reactions Analysis

Nickel silicide undergoes several important chemical reactions:

  1. Formation Reaction: The primary reaction for synthesizing nickel silicide is:
    Ni+SiNiSi\text{Ni}+\text{Si}\rightarrow \text{NiSi}
    This reaction typically occurs at elevated temperatures (around 300-600°C), where diffusion plays a critical role.
  2. Oxidation: Nickel silicides can oxidize when exposed to air or oxygen at high temperatures:
    NiSi+O2NiO+SiO2\text{NiSi}+\text{O}_2\rightarrow \text{NiO}+\text{SiO}_2
    This reaction highlights the need for protective layers in electronic applications to prevent degradation.
Mechanism of Action

The mechanism of action for nickel silicide in semiconductor devices primarily revolves around its electrical conductivity and thermal stability. Nickel silicides exhibit low resistivity, making them suitable for use as contacts in transistors and other electronic components. The formation of a stable interface between nickel silicide and silicon enhances charge carrier mobility, which is crucial for device performance .

Physical and Chemical Properties Analysis

Nickel silicides possess several notable physical and chemical properties:

  • Electrical Conductivity: Nickel monosilicide has a resistivity of approximately 106Ωm10^{-6}\Omega\cdot m, making it an excellent conductor.
  • Thermal Stability: Nickel silicides are stable at elevated temperatures, which is advantageous for high-temperature applications.
  • Density: The density of nickel monosilicide is about 7.6g/cm37.6g/cm^3, while that of nickel disilicide is slightly higher due to its more complex structure.
  • Melting Point: Nickel monosilicide has a melting point around 1300°C, which allows it to withstand high processing temperatures during semiconductor fabrication .
Applications

Nickel silicides are widely used in various scientific and industrial applications:

  1. Semiconductor Devices: They are crucial in the fabrication of integrated circuits, serving as contact materials due to their low resistivity and good thermal stability.
  2. Electromagnetic Interference Shielding: Nickel silicides can be incorporated into composite materials for electromagnetic interference shielding applications due to their conductive properties .
  3. Catalysis: Nickel silicides have been explored as catalysts in various chemical reactions owing to their unique electronic properties that facilitate reaction mechanisms .

Properties

CAS Number

12035-57-3

Product Name

Nickel;silicon

IUPAC Name

nickel;silicon

Molecular Formula

NiSi

Molecular Weight

86.778 g/mol

InChI

InChI=1S/Ni.Si

InChI Key

PEUPIGGLJVUNEU-UHFFFAOYSA-N

SMILES

[Si].[Ni]

Synonyms

Nickel silicide (NiSi)

Canonical SMILES

[Si].[Ni]

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